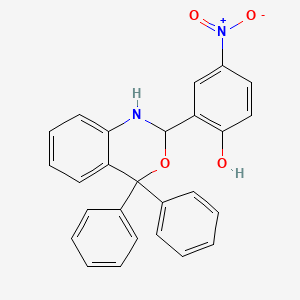![molecular formula C52H79N3O2 B12580216 2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine CAS No. 583032-64-8](/img/structure/B12580216.png)
2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-bis(4-hexadecyloxyphenyl)hydrazine with 2-pyridinecarboxaldehyde under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenyl rings.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane at room temperature.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Hydrogenated phenyl rings.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-(hexadecyloxy)phenyl)-4-methyl-1-pentene
- 4-{(E)-2-[3,5-Bis(hexadecyloxy)phenyl]vinyl}phenol
- Tris-alkoxylphenylterpyridine cobalt(II) complexes
Uniqueness
2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new materials and bioactive compounds.
Properties
CAS No. |
583032-64-8 |
|---|---|
Molecular Formula |
C52H79N3O2 |
Molecular Weight |
778.2 g/mol |
IUPAC Name |
2-[3,5-bis(4-hexadecoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C52H79N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-43-56-48-38-34-46(35-39-48)50-45-51(55(54-50)52-33-29-30-42-53-52)47-36-40-49(41-37-47)57-44-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-42,45H,3-28,31-32,43-44H2,1-2H3 |
InChI Key |
YNCAADLARLIWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


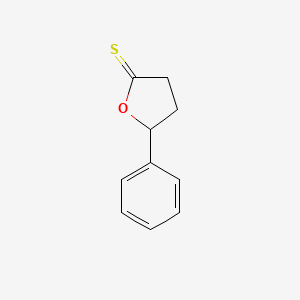
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)

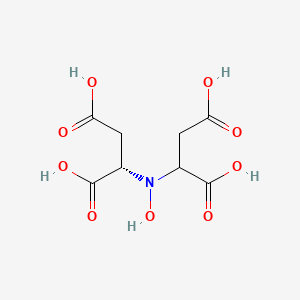
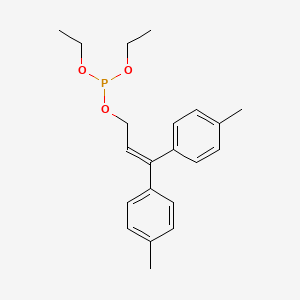
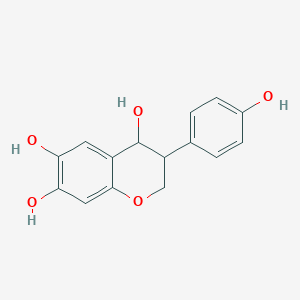
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
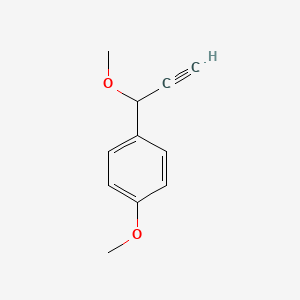
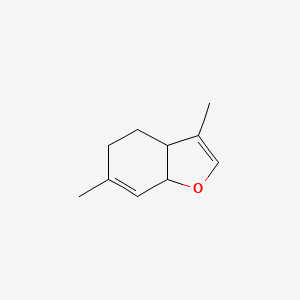
![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
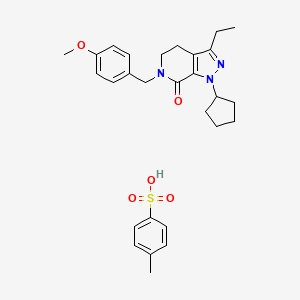
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
